3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Description
3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes bromine, chlorine, and isoxazole functional groups
Properties
IUPAC Name |
3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrCl2N2O2/c17-10-4-1-3-9(7-10)13-8-14(23-21-13)16(22)20-15-11(18)5-2-6-12(15)19/h1-7,14H,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUOEZUNWZUMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)NC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: This step involves the cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring.
Coupling Reaction: The final step involves coupling the brominated isoxazole derivative with 2,6-dichloroaniline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the bromine or chlorine atoms, potentially replacing them with hydrogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogen atmosphere are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other high-value products.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the isoxazole ring, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
- 3-(3-fluorophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
- 3-(3-methylphenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Uniqueness
Compared to similar compounds, 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
